
5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate (DBQMS) is a molecule that has been extensively studied for its potential applications in the laboratory and industrial settings. DBQMS is a member of the quinoline family, which consists of heterocyclic aromatic compounds that are typically used in organic synthesis. DBQMS has been found to be a useful reagent for the synthesis of organic compounds, including those with pharmaceutical and therapeutic applications.
科学的研究の応用
5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate has been studied for its potential applications in scientific research. It has been found to be an effective reagent for the synthesis of organic compounds, including those with pharmaceutical and therapeutic applications. This compound has also been used as a catalyst in the synthesis of heterocyclic compounds, such as thiophene and pyridine derivatives. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate is not entirely understood. However, it is believed that the molecule acts as an electron-withdrawing group, which allows for the formation of new bonds between molecules. Additionally, the molecule is thought to act as a Lewis acid, which can facilitate the formation of new covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been extensively studied. However, it is believed that the molecule may have antioxidant properties, which could make it useful for the treatment of certain diseases. Additionally, the molecule has been studied for its potential to act as an anti-inflammatory agent.
実験室実験の利点と制限
The advantages of using 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, the molecule has been found to be an effective catalyst for the synthesis of organic compounds. The main limitation of using this compound in laboratory experiments is that it has not yet been extensively studied and its mechanism of action is not fully understood.
将来の方向性
The potential future directions for the use of 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in the synthesis of organic compounds, including those with pharmaceutical and therapeutic applications. Additionally, the molecule could be studied for its potential to act as a fluorescent probe for the detection of metal ions. Finally, further research could be conducted into its potential as an antioxidant and anti-inflammatory agent.
合成法
5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate is typically synthesized through a two-step reaction process. The first step involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with 5,7-dibromoquinoline in the presence of a base such as sodium hydroxide. This reaction results in the formation of a quinoline sulfonate, which is then reacted with sodium bicarbonate to yield the desired this compound product. The reaction can be carried out in a variety of solvents, such as dichloromethane, ethyl acetate, acetonitrile, and dimethylformamide.
特性
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2NO4S/c1-22-10-4-6-11(7-5-10)24(20,21)23-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXIXZRAJCDSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

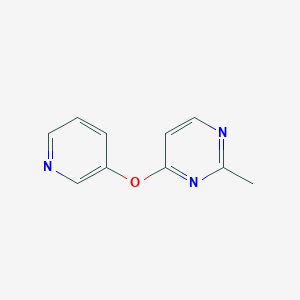
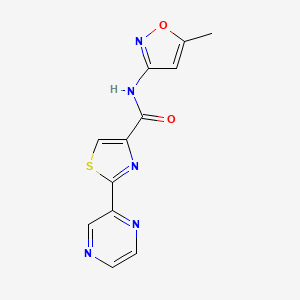
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6434344.png)
![2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6434350.png)
![tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B6434352.png)
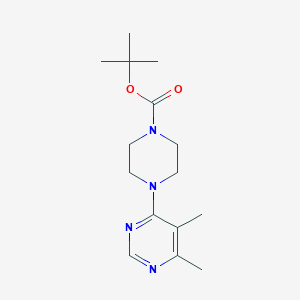
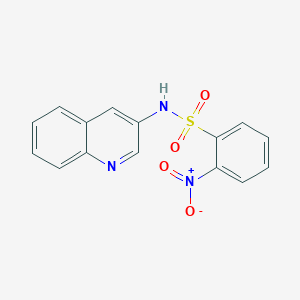
![N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6434377.png)
![2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434404.png)
![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)

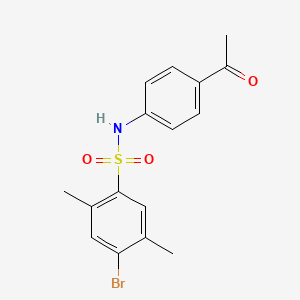
![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6434420.png)
